1-(2-fluorobenzyl)-N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,2,3-triazole ring and the quinolizine structure . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a common motif in medicinal chemistry due to its stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a copper(I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction, also known as the CuAAC reaction . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, and easy to perform .Future Directions
The future directions for research on this compound could include further studies to determine its biological activity, mechanism of action, and potential applications in medicine. This could involve in vitro and in vivo testing, as well as computational studies to predict its properties and behavior .
Properties
IUPAC Name |
N-[2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]ethyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O/c22-18-8-2-1-6-17(18)14-27-15-19(24-25-27)21(28)23-11-10-16-7-5-13-26-12-4-3-9-20(16)26/h1-2,6,8,15-16,20H,3-5,7,9-14H2,(H,23,28)/t16-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPFWZNHAZBMQK-OXJNMPFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCNC(=O)C3=CN(N=N3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CCNC(=O)C3=CN(N=N3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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